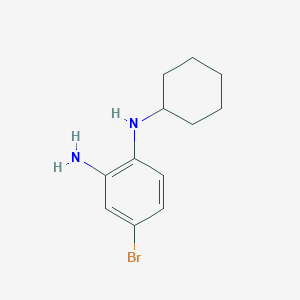

4-Bromo-n1-cyclohexylbenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-n1-cyclohexylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 4-position of the benzene ring and a cyclohexyl group attached to one of the amine nitrogens (N1). Its molecular formula is C₁₂H₁₆BrN₂, and it is structurally characterized by the combination of an electron-withdrawing bromine substituent and a bulky cyclohexyl moiety. This compound is primarily used in synthetic chemistry as a precursor for ligands in asymmetric catalysis and in pharmaceutical research for developing bioactive molecules .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine typically involves the bromination of n1-cyclohexylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n1-cyclohexylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of n1-cyclohexylbenzene-1,2-diamine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of n1-cyclohexylbenzene-1,2-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-n1-cyclohexylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to structurally related diamines, focusing on substituents, backbone rigidity, and functional roles.

Table 1: Structural and Functional Comparison

Key Observations:

- Steric Effects : The cyclohexyl group introduces steric hindrance, which can improve enantioselectivity in asymmetric reactions compared to smaller substituents (e.g., methyl or hydrogen) .

- Biological Activity: Bromine substituents may enhance bioavailability compared to nitro or chloro groups, as seen in antimalarial bisquinoline derivatives .

Table 2: Stability and Reactivity

| Compound | Stability in Air | Reactivity in Catalysis |

|---|---|---|

| This compound | Moderate | High (Ru/Fe complexes) |

| Benzene-1,2-diamine | Low (oxidizes easily) | Limited |

| Ethane-1,2-diamine | High | Moderate (Ni complexes) |

Catalysis:

- Asymmetric Hydrogenation: Ru(II) complexes with cyclohexane-diamine ligands achieve turnover frequencies (TOF) >60 s⁻¹ in ketone hydrogenation, outperforming ethane-diamine analogues (TOF <10 s⁻¹) .

- Michael Additions : Ni(II)-cyclohexane-diamine catalysts yield enantiomeric excess (ee) >90% in nitroalkene additions, attributed to the rigid cyclohexyl backbone .

Pharmaceuticals:

- Antimalarial Activity: The S,S-enantiomer of trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine shows 50% effective dose (ED₅₀) of 2.3 mg/kg in mice, superior to chloroquine (ED₅₀ = 285 mg/kg) .

- Cytotoxicity : Propane-1,3-diamine derivatives exhibit higher cytotoxicity than ethane-1,2-diamine analogues, highlighting the impact of linker length on toxicity .

Mechanistic Insights

- Catalytic Mechanisms : In Ru-catalyzed hydrogenation, the NH₂ group in cyclohexane-diamine ligands facilitates a bifunctional mechanism, where H₂ is heterolytically cleaved to form reactive Ru-H intermediates .

- Biological Mechanisms : Brominated diamines inhibit heme polymerization in Plasmodium falciparum, a mode of action shared with chloroquine but with enhanced potency .

Biological Activity

4-Bromo-n1-cyclohexylbenzene-1,2-diamine is an organic compound characterized by its molecular formula C12H17BrN2 and a molecular weight of approximately 269.18 g/mol. This compound features a bromine atom at the para position of a benzene ring, with cyclohexyl and two amine groups at the ortho positions. The unique structural attributes of this compound make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-bromo-1-N-cyclohexylbenzene-1,2-diamine

- Canonical SMILES : C1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination of n1-cyclohexylbenzene-1,2-diamine : This method typically involves the use of bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled conditions to ensure selectivity at the desired position.

- Acetylation followed by Bromination : An alternative route involves acetylating 1,2-diaminobenzene before bromination.

This compound exhibits its biological activity through interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. The precise mechanisms remain an area for further investigation.

Biological Evaluations

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa .

- Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer activity, warranting further exploration in cancer pharmacology .

Case Studies and Research Findings

Several case studies have documented the biological evaluations of compounds related to this compound:

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-1,2-benzenediamine | C6H6BrN2 | Lacks cyclohexyl group; simpler structure |

| 4-Bromo-N,N-dimethylbenzene-1,2-diamine | C10H12BrN2 | Contains dimethyl groups instead of cyclohexyl |

| 5-Bromo-N1-isopropylbenzene-1,2-diamine | C12H16BrN2 | Isopropyl group; different steric effects |

The presence of the cyclohexyl group in this compound may influence its steric properties and reactivity compared to other derivatives.

Q & A

Q. Basic: How can researchers verify the purity and structural integrity of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine during synthesis?

Answer:

To confirm purity and structural fidelity, researchers should employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substituent positions and cyclohexyl group integration.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR) : Identify characteristic amine (N-H stretching ~3300 cm−1) and bromine-related vibrations.

- Chromatography (HPLC/GC) : Quantify purity by comparing retention times against standards.

Cross-referencing these methods ensures reproducibility, especially when synthesizing derivatives (e.g., Schiff bases) where steric effects may alter reactivity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Immediate safety measures include:

- Skin/Eye Exposure : Rinse with copious water for ≥15 minutes; consult a physician if irritation persists .

- Inhalation : Move to fresh air and administer oxygen if respiratory distress occurs.

- Contaminated Clothing : Remove immediately to prevent prolonged dermal contact.

- Waste Disposal : Follow institutional guidelines for halogenated aromatic amines to avoid environmental contamination.

Delayed effects (e.g., sensitization) necessitate long-term monitoring in toxicity studies .

Q. Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

A 2k factorial design (where k = variables like temperature, catalyst loading, or solvent polarity) enables systematic optimization:

Variable Selection : Prioritize factors influencing yield (e.g., bromine reactivity, cyclohexyl group steric hindrance).

Response Surface Modeling : Use software like COMSOL Multiphysics to simulate interactions between variables and predict optimal conditions .

Orthogonal Arrays : Apply Taguchi methods to reduce experimental runs while maintaining statistical validity .

For example, optimizing Suzuki-Miyaura coupling reactions with this substrate may require balancing Pd catalyst loading and base strength to minimize dehalogenation side reactions .

Q. Advanced: How should researchers address discrepancies in reported reaction kinetics for bromine substitution in this compound?

Answer:

Contradictions in kinetic data (e.g., rate constants varying across studies) require:

- Mechanistic Re-evaluation : Distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways using radical traps (e.g., TEMPO) .

- Solvent/Isotope Effects : Compare kinetics in polar aprotic (DMSO) vs. protic solvents (MeOH), and deuterated analogs to probe H-bonding roles.

- Multivariate Regression : Statistically isolate confounding variables (e.g., temperature gradients, impurity profiles) using tools like R or Python’s SciPy .

Documentation of raw data and error margins is critical for reconciling differences .

Q. Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amine groups may act as Lewis bases in coordination complexes .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of bromine leaving groups).

- AI-Driven Tools : Platforms like ChemOS integrate machine learning to recommend reaction conditions based on analogous brominated diamines .

Validation via experimental kinetics (e.g., stopped-flow spectroscopy) bridges computational and empirical results .

Q. Advanced: How can researchers design experiments to analyze environmental degradation pathways of this compound?

Answer:

- Controlled Photolysis : Expose to UV light in environmental chambers, monitoring intermediates via LC-MS.

- Microcosm Studies : Use soil/water samples to assess microbial degradation rates under aerobic/anaerobic conditions.

- Isotope Labeling : Track 14C-labeled benzene rings to quantify mineralization to CO2.

Data from these methods inform QSAR (Quantitative Structure-Activity Relationship) models for ecological risk assessment .

Q. Advanced: What strategies resolve crystallographic ambiguities in metal complexes derived from this diamine?

Answer:

- Single-Crystal X-ray Diffraction : Resolve ligand coordination modes (e.g., monodentate vs. chelating). For example, compare bond lengths between Br and metal centers (Cu vs. Pd) .

- Powder XRD Pair Distribution Function (PDF) : Analyze amorphous phases in bulk samples.

- Electron Density Maps : Use multipole refinement in software like SHELXL to clarify disordered bromine positions .

Cross-validation with spectroscopic data (e.g., EXAFS for metal-ligand distances) enhances reliability .

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

4-bromo-1-N-cyclohexylbenzene-1,2-diamine |

InChI |

InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 |

InChI Key |

SYZXRTMAUZQKSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.